molecular formula C8H9O2P B14664552 2-Ethyl-2H-1,3,2-benzodioxaphosphole CAS No. 42451-42-3

2-Ethyl-2H-1,3,2-benzodioxaphosphole

Cat. No.: B14664552
CAS No.: 42451-42-3
M. Wt: 168.13 g/mol
InChI Key: BJMPLMXKXACBMM-UHFFFAOYSA-N
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Description

2-Ethyl-2H-1,3,2-benzodioxaphosphole is an organophosphorus compound characterized by a benzodioxaphosphole ring structure with an ethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2H-1,3,2-benzodioxaphosphole typically involves the cyclocondensation reaction of 2,3-dihydroxy ethyl benzoate with aryl phosphorodichloridates. This reaction is carried out under heating and stirring conditions in a dry toluene-tetrahydrofuran solvent mixture in the presence of triethylamine . The reaction yields ethyl 2-(4-substituted phenoxy)-1,3,2-benzodioxaphosphole-4-carboxylate-2, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzodioxaphospholes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-2H-1,3,2-benzodioxaphosphole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with biological molecules, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-2H-1,3,2-benzodioxaphosphole include:

Uniqueness

This compound is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other benzodioxaphosphole derivatives and contributes to its specific chemical and biological properties.

Properties

CAS No.

42451-42-3

Molecular Formula

C8H9O2P

Molecular Weight

168.13 g/mol

IUPAC Name

2-ethyl-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C8H9O2P/c1-2-11-9-7-5-3-4-6-8(7)10-11/h3-6H,2H2,1H3

InChI Key

BJMPLMXKXACBMM-UHFFFAOYSA-N

Canonical SMILES

CCP1OC2=CC=CC=C2O1

Origin of Product

United States

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